Loracarbef

Chemical Stability Pharmaceutical Formulation In Vitro Assay Development

Loracarbef (CAS 76470-66-1) is a synthetic, orally administered antibiotic of the carbacephem class. Its structure is a 1-carba-1-dethiacephalosporin, meaning it differs from traditional cephalosporins by the substitution of a sulfur atom in the dihydrothiazine ring with a methylene group to form a tetrahydropyridine ring.

Molecular Formula C16H16ClN3O4
Molecular Weight 349.77 g/mol
CAS No. 76470-66-1
Cat. No. B1675092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoracarbef
CAS76470-66-1
SynonymsCarbac
KT 3777
KT-3777
Lorabid
loracarbef
loracarbef monohydrate
Lorafem
Lorax
LY 163892
LY-163892
LY163892
Molecular FormulaC16H16ClN3O4
Molecular Weight349.77 g/mol
Structural Identifiers
SMILESC1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
InChIInChI=1S/C16H16ClN3O4/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24)/t10-,11-,12+/m1/s1
InChIKeyJAPHQRWPEGVNBT-UTUOFQBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.25e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Loracarbef (CAS 76470-66-1): Baseline Overview for Scientific Procurement


Loracarbef (CAS 76470-66-1) is a synthetic, orally administered antibiotic of the carbacephem class [1]. Its structure is a 1-carba-1-dethiacephalosporin, meaning it differs from traditional cephalosporins by the substitution of a sulfur atom in the dihydrothiazine ring with a methylene group to form a tetrahydropyridine ring [2]. This modification results in a compound with an antimicrobial spectrum similar to second-generation cephalosporins like cefaclor, but with distinct chemical and biological properties that impact its utility in specific research and clinical contexts [3].

Why Loracarbef (CAS 76470-66-1) is Not Interchangeable with Cefaclor or Other Oral Cephalosporins


Although loracarbef and cefaclor share a nearly identical antimicrobial spectrum, substitution is not scientifically valid due to quantifiable differences in chemical stability and pharmacokinetics that directly impact experimental reproducibility and clinical outcomes [1]. For instance, the methylene substitution in loracarbef's core structure confers solution stability that is orders of magnitude greater than that of cefaclor, a critical factor for assays involving aqueous buffers or media [2]. Furthermore, differences in β-lactamase stability, oral bioavailability, and tolerability profiles (e.g., significantly lower incidence of diarrhea compared to amoxicillin/clavulanate) mean that in vitro and in vivo models using one agent cannot reliably predict the behavior of the other [3].

Loracarbef (CAS 76470-66-1) Quantitative Evidence Guide for Comparator-Based Selection


Loracarbef Exhibits 130- to 150-Fold Greater Aqueous Solution Stability Compared to Cefaclor at Physiological pH

In a comparative study of pharmaceutical properties, loracarbef demonstrated dramatically superior solution stability compared to its structural analog, cefaclor [1]. This is a critical differentiator for any application requiring the compound to remain stable in aqueous media. The study quantified that in pH 7.4 phosphate buffer, loracarbef was 130 to 150 times more stable than cefaclor and 10 to 12 times more stable than cephalexin [1].

Chemical Stability Pharmaceutical Formulation In Vitro Assay Development

Loracarbef Achieves Superior In Vitro Potency Against Escherichia coli (MIC90 of 1 µg/mL) Compared to Oral Cephalosporins

A large national collaborative study (N=2661 isolates) directly compared the in vitro activity of loracarbef against common bacterial pathogens to that of cefaclor, cephalexin, amoxicillin, and amoxicillin/clavulanate [1]. Loracarbef was identified as the most active agent tested against Escherichia coli, with a 90% minimum inhibitory concentration (MIC90) of 1 mg/L [1]. This quantifiable advantage over comparators indicates superior potency against this key urinary and enteric pathogen.

Antimicrobial Susceptibility Gram-Negative Bacteria Minimum Inhibitory Concentration (MIC)

Loracarbef Demonstrates Superior Clinical Tolerability: Significantly Lower Incidence of Diarrhea Versus Amoxicillin/Clavulanate

In multiple clinical trials for conditions like acute bronchitis and otitis media, loracarbef was compared head-to-head with amoxicillin/clavulanate [1]. A key finding was a significantly lower incidence of diarrhea, a common and treatment-limiting adverse event for beta-lactamase inhibitor combinations [1]. In a study on acute otitis media with effusion, diarrhea occurred in 13.3% of the loracarbef group versus 26.3% of the amoxicillin-clavulanate group (p < 0.001) [2].

Clinical Tolerability Adverse Events Patient Compliance

Loracarbef Shows Superior Activity Against Haemophilus influenzae Compared to Cefaclor in Respiratory Pathogen Surveillance

A seven-year follow-up study on upper respiratory tract pathogens in Sweden directly compared the activity of loracarbef and cefaclor [1]. Against Haemophilus influenzae, a key pathogen in respiratory infections, loracarbef was found to be twice as active as cefaclor based on MIC determinations [1]. This finding corroborates other studies where MICs of loracarbef for H. influenzae ranged from 0.063-2 μg/ml and were noted as superior to those of cefaclor [2].

Respiratory Tract Infections Haemophilus influenzae Antimicrobial Susceptibility Testing

Loracarbef Shows Enhanced Stability Against Penicillinase-Type β-Lactamases Compared to Cefaclor

The stability of loracarbef to enzymatic degradation by β-lactamases is a key feature differentiating it from cefaclor [1]. A bacteriological study demonstrated that loracarbef (LCBF) is more stable than cefaclor (CCL) specifically against penicillinase-type β-lactamases [1]. This increased stability contributes to its superior in vitro potency against certain β-lactamase-producing strains, as loracarbef showed excellent activity against penicillinase-producing bacteria [2].

β-Lactamase Stability Antimicrobial Resistance Mechanism of Action

Optimal Research and Industrial Application Scenarios for Loracarbef (CAS 76470-66-1)


In Vitro Antimicrobial Susceptibility Studies Targeting Escherichia coli and Gram-Negative Enteric Pathogens

Loracarbef is a preferred candidate for in vitro studies against Escherichia coli and other Enterobacteriaceae due to its quantifiably superior potency. In a large comparative study (N=2661 isolates), loracarbef was the most active agent against E. coli with an MIC90 of 1 mg/L, outperforming cefaclor, cephalexin, amoxicillin, and amoxicillin/clavulanate [3]. This makes it an ideal reference compound for susceptibility testing, resistance surveillance, and the development of new assays targeting urinary tract and enteric pathogens.

Pharmaceutical Development and Long-Term Stability Studies of Beta-Lactam Antibiotics

The unparalleled solution stability of loracarbef makes it a benchmark compound for pharmaceutical research. Its 130- to 150-fold greater stability in pH 7.4 phosphate buffer compared to cefaclor, and its greater stability than any other therapeutically useful cephalosporin at any given pH, are definitive advantages [3]. This property makes loracarbef ideally suited for studies on formulation stability, degradation kinetics, and the development of novel aqueous formulations or extended-release drug delivery systems.

In Vivo Efficacy and Tolerability Studies in Rodent Models of Infection

For in vivo studies, particularly those involving oral dosing and gastrointestinal tolerability, loracarbef offers a significant advantage over comparator agents like amoxicillin/clavulanate. Clinical trials show a significantly lower incidence of diarrhea (13.3% vs. 26.3% for amoxicillin-clavulanate; p<0.001), a major confounding factor in long-term animal studies [3]. This cleaner tolerability profile, combined with its favorable pharmacokinetics in animal models, makes loracarbef a robust tool for studying infection pathogenesis and therapeutic efficacy in vivo [4].

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